CypHer 5

Description

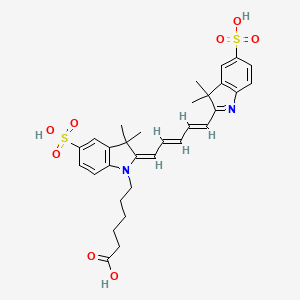

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H36N2O8S2 |

|---|---|

Molecular Weight |

628.8 g/mol |

IUPAC Name |

6-[(2E)-2-[(2E,4E)-5-(3,3-dimethyl-5-sulfoindol-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |

InChI |

InChI=1S/C31H36N2O8S2/c1-30(2)23-19-21(42(36,37)38)14-16-25(23)32-27(30)11-7-5-8-12-28-31(3,4)24-20-22(43(39,40)41)15-17-26(24)33(28)18-10-6-9-13-29(34)35/h5,7-8,11-12,14-17,19-20H,6,9-10,13,18H2,1-4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/b8-5+,11-7+,28-12+ |

InChI Key |

VRQVBVFJEIJSIE-QDSGXXGUSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

CypHer 5 Fluorescent Dye: A Technical Guide for Cellular Internalization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypHer 5 and its derivative, CypHer5E, are pH-sensitive cyanine dyes engineered for the dynamic study of cellular internalization processes such as receptor-mediated endocytosis and phagocytosis.[1][2][3][4] The core principle of this compound technology lies in its pH-dependent fluorescence. The dye is virtually non-fluorescent at the neutral pH of the extracellular environment but exhibits a significant increase in fluorescence in the acidic milieu of intracellular compartments like endosomes and lysosomes.[1] This unique characteristic provides a robust method to monitor the translocation of molecules from the cell surface to the cell interior with a high signal-to-background ratio.

The CypHer5E variant includes additional sulfonate groups, which enhance its aqueous solubility, improve labeling efficiency, and reduce non-specific interactions. Commonly available as an N-hydroxysuccinimide (NHS) ester, CypHer5E can be readily conjugated to primary amines on proteins, such as antibodies and ligands, enabling the creation of specific probes for tracking the internalization of cell surface receptors.

Core Properties and Quantitative Data

The functionality of this compound is dictated by its physicochemical properties, which are summarized below. These characteristics are essential for designing and interpreting experiments involving this pH-sensitive fluorophore.

Spectroscopic Properties

The fluorescence of this compound is highly dependent on the pH of its environment. Below is a summary of its key spectral characteristics at neutral and acidic pH.

| Property | Value | Conditions |

| Excitation Maximum | ~644-650 nm | Acidic pH |

| Emission Maximum | ~664-670 nm | Acidic pH |

| pKa | ~7.3 |

Data compiled from multiple sources.

Chemical and Physical Properties

The chemical reactivity and physical characteristics of CypHer5E NHS Ester are crucial for its application in labeling biomolecules.

| Property | Description |

| Chemical Formula | Cyanine derivative with NHS ester |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Reactivity | Reacts with primary amines (-NH2) |

| Solubility | Enhanced aqueous solubility due to sulfonate groups |

Information based on product descriptions.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the applications of this compound, the following diagrams illustrate the key biological pathway it interrogates and a typical experimental workflow.

Receptor-Mediated Endocytosis Pathway

Caption: Agonist-induced receptor internalization pathway.

Experimental Workflow for a Receptor Internalization Assay

Caption: A typical experimental workflow for studying receptor internalization.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. The following sections provide step-by-step protocols for antibody labeling and a cell-based internalization assay.

Protocol 1: Labeling of Antibodies with CypHer5E NHS Ester

This protocol outlines the general steps for conjugating CypHer5E NHS ester to an antibody. Optimization may be required for different antibodies.

Materials:

-

CypHer5E NHS Ester

-

Antibody (free of amine-containing buffers like Tris)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sodium Bicarbonate Buffer (1 M, pH 8.3)

-

Phosphate Buffered Saline (PBS)

-

Size-Exclusion Chromatography Column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-2 mg/mL.

-

-

Dye Preparation:

-

Immediately before use, dissolve the CypHer5E NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the dissolved CypHer5E NHS ester to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 15:1.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.

-

-

Purification:

-

Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Determination of Degree of Labeling (Optional):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for CypHer5E).

-

Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.

-

-

Storage:

-

Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

-

Protocol 2: Receptor Internalization Assay Using a this compound-Labeled Ligand

This protocol describes a cell-based assay to quantify receptor internalization upon agonist stimulation.

Materials:

-

Cells expressing the receptor of interest

-

This compound-labeled ligand or antibody

-

Cell culture medium

-

Agonist for the receptor of interest

-

Hoechst 33342 or other nuclear stain (optional)

-

Fluorescence microscope or high-content imager

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate suitable for microscopy and allow them to adhere overnight.

-

-

Labeling of Cell Surface Receptors:

-

Wash the cells with pre-warmed cell culture medium.

-

Incubate the cells with the this compound-labeled ligand/antibody at an appropriate concentration (e.g., 10 µg/mL) for 10-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add the agonist at the desired concentration to the wells. Include a negative control (no agonist).

-

Incubate for a time course (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for receptor internalization.

-

-

Imaging:

-

If using a nuclear stain, add it to the cells according to the manufacturer's instructions.

-

Image the cells using a fluorescence microscope with appropriate filter sets for this compound (and the nuclear stain, if used).

-

-

Data Analysis:

-

Quantify the intracellular fluorescence intensity of this compound. This can be done by identifying intracellular vesicles or by measuring the total fluorescence intensity per cell.

-

Compare the fluorescence in agonist-treated cells to the control cells to determine the extent of receptor internalization.

-

Protocol 3: Phagocytosis Assay Using CypHer5E-Labeled Particles

This protocol details a method for measuring phagocytosis using particles labeled with CypHer5E.

Materials:

-

Phagocytic cells (e.g., macrophages)

-

Particles to be labeled (e.g., zymosan, latex beads)

-

CypHer5E NHS Ester

-

Cytochalasin D (as an inhibitor of phagocytosis)

-

Cell culture medium

-

Fluorescence plate reader or microscope

Procedure:

-

Particle Labeling:

-

Label the particles with CypHer5E NHS ester using a similar conjugation protocol as for antibodies, adjusting for the nature of the particles.

-

-

Cell Plating and Treatment:

-

Plate the phagocytic cells in a multi-well plate.

-

For inhibitor studies, pre-incubate the cells with cytochalasin D or a vehicle control.

-

-

Phagocytosis:

-

Add the CypHer5E-labeled particles to the cells.

-

Incubate for a suitable time (e.g., 2-4 hours) at 37°C to allow for phagocytosis.

-

-

Fluorescence Measurement:

-

Wash the cells to remove non-internalized particles.

-

Measure the fluorescence intensity using a plate reader or capture images with a fluorescence microscope.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the phagocytosis of the labeled particles.

-

Compare the fluorescence in inhibitor-treated cells to control cells to assess the effect on phagocytosis.

-

Conclusion

This compound and its derivatives are powerful tools for the real-time analysis of cellular internalization events. Their pH-dependent fluorescence provides a clear and quantifiable signal upon the movement of labeled molecules into acidic intracellular compartments. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively employ this compound to investigate a wide range of biological processes, from receptor trafficking to phagocytosis, thereby advancing our understanding of cellular function and aiding in the development of novel therapeutics.

References

CypHer 5: An In-depth Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A pH-Sensing Cyanine Dye for Tracking Cellular Internalization

CypHer 5 is a pH-sensitive cyanine dye that serves as a powerful tool for investigating cellular processes involving acidic compartments, most notably endocytosis and phagocytosis. Its mechanism of action is rooted in its unique photophysical properties: the dye is essentially non-fluorescent at the neutral pH of the extracellular environment (pH ~7.4) but exhibits a significant increase in fluorescence intensity in the acidic milieu of endosomes and lysosomes (pH 4.5-6.0). This "switching" characteristic allows for the specific detection of molecules and particles that have been internalized by cells, minimizing background fluorescence from non-internalized materials.

CypHer5E, a variant of this compound, is functionalized with an N-hydroxysuccinimide (NHS) ester, enabling its covalent conjugation to primary amines on proteins, such as antibodies, or other biomolecules. This allows for the targeted labeling of cell surface receptors or particles, which can then be tracked as they traffic through the endocytic pathway. The increase in fluorescence upon internalization provides a robust and quantifiable signal for studying receptor-mediated endocytosis, antibody internalization, and phagocytosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for CypHer5E, providing a reference for experimental design and data interpretation.

Table 1: Photophysical Properties of CypHer5E

| Property | Value | Reference(s) |

| Excitation Maximum (Acidic pH) | ~647 nm | [1] |

| Emission Maximum (Acidic pH) | ~667 nm | [1] |

| pKa | ~7.3 | [2] |

| Recommended Laser Line | 628-640 nm | [1] |

| Common Emission Filter | 660/20 nm | [1] |

Table 2: pH-Dependent Fluorescence of CypHer5E-Ovalbumin Conjugate

| pH | Relative Fluorescence Intensity |

| 7.4 | Low |

| 5.4 | High |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for antibody conjugation and two common cellular assays.

Protocol 1: Antibody Labeling with CypHer5E NHS Ester

Objective: To covalently conjugate CypHer5E NHS ester to a primary antibody for use in internalization assays.

Materials:

-

Purified antibody (free of amine-containing buffers like Tris or glycine)

-

CypHer5E NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3-9.0)

-

Phosphate Buffered Saline (PBS)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dialyze the antibody against PBS to remove any interfering substances.

-

Adjust the antibody concentration to 1-2 mg/mL in 0.1 M sodium bicarbonate buffer.

-

-

CypHer5E NHS Ester Preparation:

-

Immediately before use, dissolve the CypHer5E NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the dissolved CypHer5E NHS ester to the antibody solution. A typical starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will elute first.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for CypHer5E).

-

Protocol 2: GPCR Internalization Assay using a CypHer5E-Labeled Antibody in CHO Cells

Objective: To quantify the agonist-induced internalization of a G-protein coupled receptor (GPCR) in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cells stably expressing the GPCR of interest

-

CypHer5E-labeled antibody specific to an extracellular epitope of the GPCR

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

GPCR agonist

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the CHO cells into a 96-well imaging plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Antibody Labeling:

-

On the day of the assay, replace the culture medium with assay buffer containing the CypHer5E-labeled antibody at a predetermined optimal concentration.

-

Incubate for 1 hour at 37°C to allow antibody binding to the cell surface receptors.

-

-

Agonist Stimulation:

-

Add the GPCR agonist at various concentrations to the wells. Include a vehicle control (no agonist).

-

Incubate for a specific time course (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.

-

-

Imaging:

-

Acquire images of the cells using a high-content imaging system or a fluorescence microscope with appropriate filter sets for CypHer5E (Excitation: ~630 nm, Emission: ~670 nm).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of intracellular puncta (representing endosomes) per cell.

-

Plot the mean fluorescence intensity against the agonist concentration to generate a dose-response curve and determine the EC50 value for internalization.

-

Protocol 3: Phagocytosis Assay using CypHer5E-Labeled Beads in THP-1 Macrophages

Objective: To measure the phagocytic activity of THP-1-derived macrophages.

Materials:

-

THP-1 monocytic cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

RPMI-1640 medium with 10% FBS

-

Latex beads or zymosan particles

-

CypHer5E NHS Ester

-

Cytochalasin D (as a negative control)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Differentiation of THP-1 Cells:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Induce differentiation into macrophages by treating the cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

-

Wash the cells and incubate in fresh medium for another 24 hours to allow for maturation.

-

-

Labeling of Particles:

-

Conjugate CypHer5E NHS ester to the amine-functionalized latex beads or zymosan particles following a similar protocol to antibody labeling, adjusting for the particle surface chemistry.

-

-

Phagocytosis Assay:

-

Seed the differentiated THP-1 macrophages in a multi-well plate.

-

Add the CypHer5E-labeled particles to the cells. To study inhibition, pre-incubate the cells with an inhibitor like cytochalasin D.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for phagocytosis.

-

-

Analysis:

-

By Microscopy: Wash the cells to remove non-internalized particles. Image the cells and quantify the number of fluorescent particles per cell.

-

By Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. The increase in the percentage of fluorescent cells and the mean fluorescence intensity corresponds to the extent of phagocytosis.

-

Mandatory Visualizations

Signaling Pathway: Clathrin-Mediated Endocytosis of a GPCR

Caption: Agonist binding to a GPCR triggers clathrin-mediated endocytosis.

Experimental Workflow: GPCR Internalization Assay

Caption: Step-by-step workflow for a GPCR internalization assay using CypHer5E.

Logical Relationship: Principle of this compound Action

Caption: The pH-dependent fluorescence activation of the this compound dye.

References

CypHer 5: A Technical Guide to its pH-Sensitive Properties for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

CypHer 5 is a versatile, pH-sensitive cyanine dye that has become an invaluable tool for researchers studying the dynamic processes of cellular internalization, including endocytosis, phagocytosis, and receptor trafficking. Its unique property of being virtually non-fluorescent at neutral pH and exhibiting bright fluorescence in acidic environments allows for the specific visualization of molecules and particles as they move from the cell surface into the acidic compartments of the endocytic pathway. This technical guide provides an in-depth overview of this compound's core properties, experimental applications, and the underlying signaling pathways it helps to elucidate.

Core Properties of this compound

This compound is a red-excited fluorescent dye with a chemical structure that renders its fluorescence emission dependent on the surrounding pH.[1] At the neutral pH of the extracellular environment (around 7.4), the dye is in a non-protonated state and is essentially non-fluorescent.[2][3] Upon internalization into the progressively acidic endosomes and lysosomes, the dye becomes protonated and emits a strong fluorescent signal.[2][4] This "off-to-on" switching mechanism provides a high signal-to-background ratio, making it ideal for tracking internalization events with minimal interference from non-internalized probes.

Quantitative Data Summary

| Property | Value | Reference |

| pKa | ~6.1 - 7.3 | |

| Excitation Wavelength (Max) | ~644 - 650 nm | |

| Emission Wavelength (Max) | ~664 - 670 nm | |

| Fluorescence State at pH > 7.4 | ~95% non-fluorescent | |

| Fluorescence State at pH < 5.5 | Maximally fluorescent | |

| Signal-to-Background Ratio (in receptor internalization assays) | Up to 7:1 |

Key Applications and Experimental Protocols

The unique pH-sensitive nature of this compound makes it suitable for a variety of cell-based assays designed to investigate cellular uptake and trafficking.

Receptor Internalization Assays

This compound is widely used to monitor the internalization of cell surface receptors, particularly G protein-coupled receptors (GPCRs). The dye, typically conjugated to an antibody that recognizes an epitope tag on the receptor of interest, shows a significant increase in fluorescence upon agonist-induced receptor endocytosis into acidic vesicles.

Experimental Workflow: GPCR Internalization

Caption: Workflow of a this compound-based GPCR internalization assay.

Detailed Protocol: Antibody Labeling with CypHer5E NHS Ester

This protocol is adapted from manufacturer's instructions for labeling antibodies with CypHer5E N-hydroxysuccinimide (NHS) ester.

-

Antibody Preparation: Dilute the antibody to 1 mg/mL in a buffer of PBS and 0.5 M Sodium Carbonate, pH 8.3 (9:1 v/v).

-

Dye Reconstitution: Dissolve the CypHer5E NHS Ester in sterile, fresh DMSO. For a 1 mg vial, use 100 μL of DMSO.

-

Conjugation: Add the reconstituted CypHer5E NHS Ester to the antibody solution. The recommended molar ratio of dye to antibody for optimal performance is between 7.0 and 12.0. Mix gently to avoid foaming.

-

Incubation: Allow the conjugation reaction to proceed for a specified time at room temperature, protected from light.

-

Purification: Remove unconjugated dye using a desalting column or dialysis.

-

Characterization: Determine the final dye-to-protein ratio by measuring the absorbance at 280 nm (for the protein) and ~500 nm (for CypHer5E in the conjugation buffer).

-

Storage: Store the labeled antibody at 2-8°C for short-term use or at -15°C to -30°C in aliquots for long-term storage.

Phagocytosis Assays

This compound can be conjugated to various particles, such as latex beads or zymosan, to study phagocytosis. The dye's resistance to quenching in the harsh acidic environment of the phagosome is a significant advantage over traditional fluorescent dyes. This method allows for the clear distinction between particles that are merely adhering to the cell surface and those that have been truly phagocytosed.

Experimental Workflow: Phagocytosis Assay

Caption: Workflow of a this compound-based phagocytosis assay.

Detailed Protocol: Labeling Particles with CypHer5E NHS Ester

This protocol is a general guideline for labeling amino-functionalized particles.

-

Particle Preparation: Resuspend amino-latex particles or zymosan in 0.1 M sodium carbonate buffer (pH 9.0).

-

Dye Preparation: Dissolve CypHer5E mono NHS ester in 0.1 M sodium carbonate (pH 9.0).

-

Labeling Reaction: Add the dissolved CypHer5E to the particle suspension. For latex particles, a common ratio is 0.3 mg of dye per 0.5 mL of particle suspension. For zymosan, 0.05 mg of dye can be used for 10 mg of suspended zymosan.

-

Incubation: Incubate the mixture for 2 hours at room temperature with constant agitation.

-

Washing: Pellet the labeled particles by centrifugation and wash them multiple times with PBS to remove unconjugated dye.

-

Resuspension and Storage: Resuspend the final pellet in PBS and store at 4°C.

Signaling Pathways Investigated with this compound

This compound is instrumental in dissecting the complex signaling pathways that govern receptor trafficking and endocytosis.

Receptor-Mediated Endocytosis and Trafficking

Upon ligand binding, many cell surface receptors are internalized via clathrin-mediated endocytosis. This process involves the recruitment of adaptor proteins and the formation of a clathrin-coated pit, which then buds off to form an endocytic vesicle. This vesicle subsequently fuses with early endosomes. From the early endosome, receptors can be recycled back to the plasma membrane or targeted for degradation in lysosomes. The acidification of the endosomal lumen during this maturation process is what allows this compound to report on the trafficking of the receptor.

Signaling Pathway: Receptor Trafficking

Caption: Key compartments in receptor-mediated endocytosis and trafficking.

Conclusion

This compound stands out as a powerful tool for the real-time analysis of cellular internalization processes. Its pH-dependent fluorescence provides a robust and sensitive method for tracking the journey of molecules and particles from the cell surface into the acidic intracellular compartments. The detailed protocols and an understanding of the underlying signaling pathways presented in this guide will enable researchers, scientists, and drug development professionals to effectively harness the capabilities of this compound in their investigations of cellular function and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. A pH-sensitive fluor, this compound, used to monitor agonist-induced G protein-coupled receptor internalization in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a generic approach for measuring the activation and trafficking of G protein-coupled receptors in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

CypHer5E: An In-depth Technical Guide to its Excitation, Emission, and Application in Cellular Internalization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypHer5E is a pH-sensitive cyanine dye that has emerged as a powerful tool for studying cellular internalization processes such as receptor-mediated endocytosis and phagocytosis. Its unique characteristic of being minimally fluorescent at neutral or basic pH and exhibiting bright fluorescence in acidic environments makes it an ideal probe for tracking the trafficking of biomolecules and particles from the cell surface into the acidic compartments of the endocytic pathway, such as endosomes and lysosomes. This technical guide provides a comprehensive overview of the spectral properties of CypHer5E, detailed experimental protocols for its use, and a visualization of the key signaling pathways it helps to elucidate.

Core Principles of CypHer5E Functionality

CypHer5E is a derivative of the cyanine dye family and is typically available as an N-hydroxysuccinimide (NHS) ester. This reactive form allows for its covalent conjugation to primary amines on biomolecules such as antibodies, proteins, or other ligands. The fluorescence of CypHer5E is quenched at the neutral pH of the extracellular environment (typically pH 7.4). Upon internalization into the progressively acidic endosomal-lysosomal pathway (pH 4.5-6.5), the dye becomes protonated, leading to a significant increase in its fluorescence intensity. This "turn-on" fluorescent signal provides a high signal-to-background ratio for detecting internalization events.

Spectral Properties

The spectral characteristics of CypHer5E are crucial for designing experiments and selecting appropriate instrumentation. The dye is excitable by common red lasers, making it compatible with a wide range of fluorescence microscopes, flow cytometers, and high-content imaging systems.

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum | ~643 - 647 | Compatible with 633 nm and 647 nm laser lines. |

| Emission Maximum | ~660 - 667 | Emits in the far-red region of the spectrum. |

Mechanism of pH-Dependent Fluorescence

The pH sensitivity of CypHer5E is attributed to the protonation state of the nitrogen atoms within its heterocyclic rings, which are connected by a polymethine bridge. At neutral or alkaline pH, the lone pair of electrons on the nitrogen atoms participates in the conjugated π-electron system of the polymethine chain, leading to efficient non-radiative decay pathways and thus, fluorescence quenching. In an acidic environment, these nitrogen atoms become protonated. This protonation disrupts the delocalization of the π-electrons, inhibiting the non-radiative decay pathways and causing a dramatic increase in fluorescence emission upon excitation.

Experimental Protocols

Antibody Labeling with CypHer5E NHS Ester

This protocol provides a general guideline for conjugating CypHer5E NHS ester to an antibody. Optimal conditions, particularly the dye-to-antibody ratio, may need to be determined empirically.

Materials:

-

Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

-

CypHer5E Mono NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Antibody Preparation:

-

Dissolve or exchange the antibody into the Labeling Buffer at a concentration of 1-2 mg/mL.

-

-

Dye Preparation:

-

Allow the vial of CypHer5E NHS ester to equilibrate to room temperature.

-

Dissolve the dye in anhydrous DMSO to a stock concentration of 10 mg/mL. This solution should be used immediately.

-

-

Labeling Reaction:

-

Add the calculated amount of CypHer5E stock solution to the antibody solution. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

-

-

Purification:

-

Remove unconjugated dye by gel filtration or dialysis against PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for CypHer5E).

-

Receptor Internalization Assay (Indirect Method)

This assay is designed to monitor the internalization of a cell surface receptor upon ligand stimulation using a primary antibody against the receptor and a secondary antibody conjugated to CypHer5E.

Materials:

-

Cells expressing the target receptor

-

Primary antibody specific to an extracellular epitope of the target receptor

-

CypHer5E-conjugated secondary antibody

-

Cell culture medium

-

Agonist/ligand for the target receptor

-

Control vehicle

-

96-well imaging plates

-

High-content imaging system or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer on the day of the experiment.

-

-

Antibody Incubation:

-

Wash the cells with pre-warmed cell culture medium.

-

Incubate the cells with the primary antibody diluted in cell culture medium for 1 hour at 37°C.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the CypHer5E-conjugated secondary antibody diluted in cell culture medium for 1 hour at 37°C.

-

-

Stimulation and Internalization:

-

Wash the cells to remove unbound secondary antibody.

-

Add the agonist (or vehicle control) to the respective wells and incubate at 37°C for the desired time course (e.g., 0, 15, 30, 60 minutes).

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or fluorescence microscope with appropriate filter sets for CypHer5E.

-

Quantify the fluorescence intensity inside the cells. An increase in intracellular fluorescence intensity in agonist-treated cells compared to control cells indicates receptor internalization.

-

Phagocytosis Assay

This protocol outlines the use of CypHer5E-labeled particles to quantify phagocytosis by immune cells.[1][2]

Materials:

-

Phagocytic cells (e.g., macrophages, neutrophils)

-

Latex beads or zymosan particles

-

CypHer5E Mono NHS Ester

-

Labeling Buffer: 0.1 M sodium carbonate, pH 9.0

-

Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)

-

Phagocytosis inhibitors (e.g., cytochalasin D) as controls

-

96-well plates

-

Fluorescence plate reader, flow cytometer, or high-content imager

Procedure:

-

Particle Labeling:

-

Wash latex beads or resuspend zymosan in Labeling Buffer.[3]

-

Dissolve CypHer5E NHS ester in Labeling Buffer.

-

Add the CypHer5E solution to the particle suspension and incubate for 2 hours at room temperature with agitation.[3]

-

Wash the labeled particles extensively with PBS to remove unconjugated dye.[3]

-

-

Phagocytosis Assay:

-

Seed phagocytic cells in a 96-well plate.

-

For inhibitor controls, pre-incubate cells with the inhibitor (e.g., cytochalasin D) for 30 minutes.

-

Add the CypHer5E-labeled particles to the cells. A particle-to-cell ratio of 10:1 is a common starting point.

-

Incubate for 1-18 hours at 37°C to allow for phagocytosis.

-

-

Measurement:

-

Measure the fluorescence intensity using a plate reader, flow cytometer, or high-content imager. Increased fluorescence corresponds to the engulfment of particles into acidic phagosomes.

-

Signaling Pathway Visualization: GPCR Internalization

CypHer5E is frequently used to study the internalization of G protein-coupled receptors (GPCRs), a critical mechanism for signal desensitization and regulation. The following diagram illustrates the key steps in this pathway and where CypHer5E provides a readout.

Conclusion

CypHer5E is a versatile and robust fluorescent probe for the quantitative analysis of cellular internalization events. Its pH-dependent fluorescence provides a high-fidelity readout for the trafficking of labeled molecules and particles into acidic intracellular compartments. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively employ CypHer5E in their studies of receptor biology, phagocytosis, and other endocytic processes.

References

Unveiling the pH-Sensing Properties of CypHer 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of CypHer 5, a pH-sensitive cyanine dye, with a particular focus on its pKa value. Understanding this fundamental property is critical for its effective application in monitoring cellular processes such as endocytosis, phagocytosis, and receptor trafficking. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and visual representations of the underlying principles and workflows.

Core Properties of CypHer Dyes

This compound and its derivative, CypHer5E, are cyanine dyes that exhibit pH-dependent fluorescence. They are essentially non-fluorescent in neutral or alkaline environments and become brightly fluorescent in acidic conditions. This "switching" mechanism makes them invaluable tools for tracking the movement of molecules from the neutral extracellular space into acidic intracellular compartments like endosomes and lysosomes.

The key determinant of this pH-dependent fluorescence is the dye's pKa, the pH at which half of the dye molecules are in their fluorescent, protonated state. A clear distinction exists between this compound and CypHer5E, which is crucial for selecting the appropriate probe for a given biological question.

| Property | This compound | CypHer5E | Reference |

| pKa | ~6.1 | ~7.3 | [1] |

| Optimal pH for Fluorescence | < 5.5 | Acidic pH | [1] |

| Fluorescence at Neutral pH (>7.4) | ~95% non-fluorescent | Minimally fluorescent | [1][2] |

| Excitation Maximum (acidic pH) | ~644 nm | ~650 nm | [3] |

| Emission Maximum (acidic pH) | ~664 nm | ~670 nm |

Experimental Protocols

Determination of this compound pKa Value

Materials:

-

This compound, free acid or NHS ester

-

A series of buffers covering a pH range from approximately 4.0 to 8.0 (e.g., citrate, phosphate, and borate buffers) at a constant ionic strength.

-

Spectrofluorometer

-

pH meter

-

Cuvettes

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of buffer solutions with precise pH values spanning the expected pKa range.

-

Add a small, constant amount of the this compound stock solution to each buffer solution in a cuvette to achieve a final concentration suitable for fluorescence measurements. Ensure the final solvent concentration is low to avoid affecting the buffer pH.

-

Measure the fluorescence emission spectrum of each sample using the spectrofluorometer. The excitation wavelength should be set near the absorbance maximum of the protonated form (e.g., ~640 nm). Record the fluorescence intensity at the emission maximum (~665 nm).

-

Plot the fluorescence intensity as a function of pH.

-

Fit the resulting data to a sigmoidal dose-response curve (Henderson-Hasselbalch equation). The pH at which the fluorescence is 50% of the maximum corresponds to the pKa of the dye.

GPCR Internalization Assay using CypHer5E-Labeled Antibodies

This assay monitors the internalization of a G protein-coupled receptor (GPCR) upon agonist stimulation. An antibody targeting an extracellular epitope of the GPCR is labeled with CypHer5E. Upon agonist binding, the receptor-antibody complex is internalized into acidic endosomes, leading to a significant increase in CypHer5E fluorescence.

Materials:

-

Cells expressing the target GPCR with an extracellular epitope tag (e.g., VSV-G).

-

CypHer5E-labeled antibody against the epitope tag.

-

Cell culture medium.

-

GPCR agonist and antagonist.

-

High-content imaging system or fluorescence plate reader.

Methodology:

-

Cell Plating: Seed the cells in a multi-well plate suitable for imaging.

-

Antibody Incubation: Add the CypHer5E-labeled antibody to the cells and incubate to allow binding to the cell surface receptors.

-

Compound Treatment: Add the GPCR agonist or antagonist to the wells.

-

Incubation: Incubate the plate to allow for receptor internalization.

-

Imaging and Analysis: Acquire images using a high-content imaging system. The fluorescence intensity of CypHer5E within the cells is quantified to determine the extent of receptor internalization.

Phagocytosis Assay using CypHer5E-Labeled Particles

This assay quantifies the phagocytic activity of cells by using particles (e.g., latex beads or zymosan) labeled with CypHer5E. When phagocytes engulf these particles, they are trafficked to acidic phagosomes, resulting in a measurable increase in fluorescence.

Materials:

-

Phagocytic cells (e.g., macrophages).

-

Amino-modified latex beads or zymosan particles.

-

CypHer5E NHS ester.

-

Cell culture medium.

-

Phagocytosis inhibitors (e.g., cytochalasin D) for control experiments.

-

Fluorescence microscope or plate reader.

Methodology:

-

Particle Labeling: Covalently couple CypHer5E NHS ester to the amino groups on the surface of the particles in a suitable buffer (e.g., sodium carbonate buffer, pH 9.0).

-

Cell Treatment: Add the CypHer5E-labeled particles to the phagocytic cells.

-

Incubation: Incubate for a defined period (e.g., 1-18 hours) to allow for phagocytosis.

-

Analysis: Measure the intracellular fluorescence. This can be done by imaging individual cells or by measuring the total fluorescence in a plate reader. The low background fluorescence of non-internalized particles simplifies the analysis.

References

CypHer 5 for measuring lysosomal pH

An In-Depth Technical Guide to Measuring Lysosomal pH with CypHer® 5E

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypHer 5E is a pH-sensitive, red-excited fluorescent dye designed for the dynamic measurement of pH in acidic intracellular compartments such as endosomes and lysosomes. As a member of the cyanine dye family, its fluorescence is intrinsically linked to the surrounding pH. It is minimally fluorescent at the neutral pH of the extracellular environment and cell surface but exhibits a significant increase in fluorescence intensity upon protonation in the acidic lumen of endosomes and lysosomes.[1][2][3] This property makes it an exceptional tool for monitoring cellular processes involving acidification, most notably receptor internalization, endocytosis, and phagocytosis.[4][5]

The dye is typically supplied as an N-hydroxysuccinimide (NHS) ester, which allows for straightforward covalent conjugation to primary amines on proteins and antibodies, creating specific probes for tracking the trafficking of a target molecule into the cell.

Mechanism of Action

The functionality of CypHer 5E is based on a reversible pH-dependent protonation. At neutral pH (≈7.4), the dye exists in a non-protonated state and is essentially non-fluorescent. When a molecule labeled with CypHer 5E is internalized into the progressively acidic environment of the endocytic pathway (pH 6.5 descending to pH 4.5), the dye becomes protonated. This structural change activates its fluorescence, resulting in a bright signal that directly correlates with its accumulation in acidic organelles. This "off-to-on" switching provides a high signal-to-background ratio, ideal for live-cell imaging assays.

Figure 1: CypHer 5E Mechanism of Action

Physicochemical and Spectral Properties

The quantitative characteristics of CypHer 5E are essential for designing and interpreting experiments. These properties are summarized below.

| Property | Value | Source(s) |

| pKa | ~7.3 | |

| Note: An earlier publication on "CypHer 5" reported a pKa of 6.1. | ||

| Excitation Maximum (λex) | ~647 - 650 nm | |

| Emission Maximum (λem) | ~666 - 670 nm | |

| Recommended Laser Line | 633 nm (HeNe), 647 nm (Red) | |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |

| Reactivity | Primary Amines | |

| Molar Extinction Coeff. (ε) | 40,000 M⁻¹cm⁻¹ at 500 nm | |

| Note: This value from the datasheet appears anomalous. The parent dye, Cy5, has an ε of ~250,000 M⁻¹cm⁻¹ near its ~650 nm absorption max. | ||

| Quantum Yield (Φ) | Not specified. (Parent Cy5 dye Φ ≈ 0.2) | |

| Cell Permeability | No |

Experimental Protocols

Protocol 1: Conjugation of CypHer 5E NHS Ester to an Antibody

This protocol provides a general method for labeling antibodies. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

-

Antibody (2 mg/mL in amine-free buffer, e.g., PBS)

-

CypHer 5E Mono NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified first. Exchange the buffer to PBS using a desalting column or dialysis. Adjust the final concentration to 2 mg/mL.

-

Adjust pH: Add 0.1 volumes of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. The slightly basic pH is required for efficient conjugation to primary amines.

-

Prepare Dye Stock Solution: Allow the CypHer 5E NHS Ester vial to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. This solution should be used immediately.

-

Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. A starting point for optimization is a 10-15 fold molar excess of dye to antibody.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Remove unreacted dye by applying the reaction mixture to a desalting column equilibrated with PBS. Centrifuge according to the manufacturer's instructions to collect the purified, labeled antibody.

-

Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for CypHer 5E).

-

Storage: Store the labeled antibody at 2-8°C for short-term use or at -20°C in aliquots for long-term storage. Adding a stabilizer like 0.1% BSA is recommended.

Protocol 2: Live-Cell Imaging of Endocytosis

This protocol describes the use of a CypHer 5E-labeled antibody to monitor receptor internalization in real-time.

Materials:

-

Cells cultured on glass-bottom imaging dishes

-

CypHer 5E-labeled antibody (or other protein)

-

Live-cell imaging medium (e.g., HBSS or phenol red-free medium, buffered with HEPES)

-

Ligand/agonist to induce internalization

-

Fluorescence microscope with environmental control (37°C, 5% CO₂), appropriate filters (e.g., Cy5 filter set), and a 630-650 nm laser line.

Procedure:

-

Cell Seeding: Seed cells onto imaging dishes to reach 60-80% confluency on the day of the experiment.

-

Cell Labeling: Replace the culture medium with pre-warmed imaging medium containing the CypHer 5E-labeled antibody at a predetermined optimal concentration. Incubate at 37°C for 30-60 minutes to allow binding to the cell surface receptor.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound antibody.

-

Baseline Imaging: Acquire initial images to establish the baseline fluorescence before stimulation. At this stage, with the probe on the cell surface at neutral pH, the signal should be minimal.

-

Stimulation: Add the stimulating ligand (e.g., agonist) to the imaging medium to induce endocytosis.

-

Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 30-90 minutes). To minimize phototoxicity, use the lowest possible laser power and exposure time that provides an adequate signal.

-

Analysis: Quantify the increase in intracellular fluorescence intensity over time within defined regions of interest (ROIs) for each cell.

Protocol 3: In Situ pH Calibration

To convert fluorescence intensity to an absolute pH value, an in-situ calibration curve must be generated at the end of the experiment. This procedure uses ionophores to equilibrate the lysosomal pH with that of external buffers of known pH.

Materials:

-

Cells previously imaged with a CypHer 5E probe

-

Calibration Buffers: A series of buffers (e.g., 20 mM MES, 110 mM KCl, 20 mM NaCl) adjusted to a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

-

Ionophores: 10 µM Nigericin (a K⁺/H⁺ antiporter) and 10 µM Monensin (a Na⁺/H⁺ antiporter) stock solutions.

Procedure:

-

Prepare Ionophore-Containing Buffers: Just before use, add nigericin and monensin to each calibration buffer to a final concentration of 10 µM each.

-

Equilibration: After the time-lapse experiment, remove the imaging medium from the cells.

-

Sequential Buffer Incubation: Add the highest pH calibration buffer (e.g., pH 7.0) to the cells. Incubate for 5-10 minutes at 37°C to allow the intracellular and extracellular pH to equilibrate.

-

Image Acquisition: Acquire fluorescence images from the same cells imaged in the experiment.

-

Repeat: Repeat steps 3 and 4 for each calibration buffer, proceeding from the highest to the lowest pH.

-

Data Analysis: Measure the mean fluorescence intensity for each cell at each pH point. Plot the intensity as a function of pH to generate a calibration curve. Fit the data to a suitable equation (e.g., sigmoidal dose-response) to interpolate the pH of your experimental samples from their fluorescence intensities.

Figure 2: General Experimental Workflow

Application Example: Monitoring EGFR Endocytic Trafficking

The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase that undergoes endocytosis upon binding its ligand, EGF. The internalization of EGFR and its subsequent trafficking through endosomes to the lysosome for degradation is a critical mechanism for signal attenuation. This process involves the maturation of endosomes into late endosomes and lysosomes, which is accompanied by a drop in luminal pH.

By using an anti-EGFR antibody conjugated to CypHer 5E, researchers can directly visualize and quantify the rate and extent of EGFR trafficking into these acidic compartments. Following the addition of EGF, the CypHer 5E-anti-EGFR complex is internalized from the cell surface, where it is non-fluorescent, into early endosomes. As these endosomes acidify, the CypHer 5E dye fluoresces, providing a real-time readout of the receptor's progression along the degradative pathway.

Figure 3: EGFR Trafficking Assay using CypHer 5E

Considerations and Best Practices

-

Phototoxicity: Like all fluorophores, CypHer 5E is subject to photobleaching and can induce phototoxicity in live cells upon intense illumination. Minimize light exposure by using neutral density filters, low laser power, and the shortest possible exposure times.

-

Calibration is Key: For quantitative pH measurements, a full calibration curve (Protocol 3) is essential. Do not rely on intensity changes alone, as these can be influenced by factors other than pH, such as probe concentration.

-

Controls: Always include negative controls, such as cells not treated with the stimulating ligand, to measure basal internalization rates. Positive controls, such as treating cells with agents known to disrupt lysosomal pH (e.g., Bafilomycin A1 or NH₄Cl), can validate the probe's response.

-

Dye-Protein Ratio: Over-labeling a protein can affect its biological function. It is crucial to optimize the degree of labeling and confirm that the conjugated protein (e.g., antibody) retains its binding affinity and specificity. A DOL of 3-7 is often a good starting point for antibodies.

References

- 1. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. High-throughput phagocytosis assay utilizing a pH-sensitive fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a generic approach for measuring the activation and trafficking of G protein-coupled receptors in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Principle of CypHer 5E in GPCR Internalization: A Technical Guide

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of approximately one-third of all modern therapeutic drugs.[1] Upon activation by an agonist, many GPCRs undergo a process of desensitization and internalization, where they are removed from the cell surface and sequestered into intracellular vesicles.[2] This process is a critical regulatory mechanism that modulates signal duration and intensity, and its study is vital for drug discovery and understanding receptor pharmacology.[3][4]

CypHer 5E is a pH-sensitive cyanine dye that has emerged as a powerful tool for monitoring GPCR internalization in live cells.[2] This technical guide provides an in-depth overview of the core principles behind the CypHer 5E assay, detailed experimental methodologies, and a summary of relevant quantitative data for researchers, scientists, and drug development professionals.

Core Principle of the CypHer 5E Dye

CypHer 5E is a red-excitable fluorescent dye specifically designed to report on the movement of molecules from a neutral pH environment to an acidic one. Its fluorescence is highly dependent on the surrounding pH.

-

At Neutral pH (≈7.4): In the extracellular environment, CypHer 5E is minimally fluorescent.

-

At Acidic pH (<6.5): When moved into the acidic lumen of endosomes and lysosomes, the dye becomes protonated and exhibits a significant increase in fluorescence intensity.

This pH-dependent fluorescence is the cornerstone of the assay, providing a high signal-to-background ratio by selectively reporting on internalized, receptor-bound probes. The dye has an excitation maximum of approximately 647 nm and an emission maximum of around 667 nm.

References

- 1. horiba.com [horiba.com]

- 2. A pH-sensitive fluor, CypHer 5, used to monitor agonist-induced G protein-coupled receptor internalization in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide to CypHer 5 Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CypHer 5, a pH-sensitive cyanine dye, and its application in bioconjugation, particularly for studying cellular internalization processes. It covers the core chemistry, quantitative performance data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Principles of this compound Chemistry

This compound is a fluorescent dye that exhibits pH-dependent fluorescence. It is largely non-fluorescent at the neutral pH of the extracellular environment (around pH 7.4) but becomes brightly fluorescent in acidic environments, such as those found in endosomes and lysosomes (pH 4.5-6.0).[1][2][3] This property makes it an exceptional tool for monitoring the internalization of biomolecules from the cell surface into acidic intracellular compartments.

The mechanism of this pH sensitivity is based on the protonation of a nitrogen atom within the polymethine chain of the cyanine dye. In its deprotonated state at neutral or basic pH, the dye is in a non-fluorescent form. Upon protonation in an acidic environment, a stable, fluorescent conformation is adopted, leading to a significant increase in fluorescence emission.

This compound is most commonly available as an N-hydroxysuccinimide (NHS) ester derivative (this compound-NHS ester). This form is highly reactive towards primary amine groups (-NH2) present on biomolecules, such as the lysine residues of proteins and antibodies.[4] The reaction between the NHS ester and a primary amine forms a stable amide bond, covalently linking the this compound dye to the target molecule.

Quantitative Data and Performance Characteristics

The performance of this compound is characterized by its spectral properties and its distinct pH-dependent fluorescence.

Table 1: Spectral and Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~644-647 nm | [1] |

| Emission Maximum (λem) | ~664-667 nm | |

| pKa | ~7.3 | |

| Optimal pH for Fluorescence | < 6.0 | |

| Recommended Laser Line | 633 nm (He-Ne), 647 nm (Krypton-ion) |

Table 2: pH-Dependent Fluorescence of this compound

While precise fluorescence intensity values can vary with experimental conditions and instrumentation, the general relationship between pH and this compound fluorescence is a significant increase in intensity as the pH becomes more acidic.

| pH | Relative Fluorescence Intensity | Reference(s) |

| > 7.4 | Minimal / Non-fluorescent | |

| 7.3 (pKa) | 50% of Maximal Fluorescence | |

| < 6.0 | Maximal Fluorescence |

Note: For precise quantification, it is recommended to generate a standard curve of fluorescence intensity versus pH under the specific experimental conditions.

Key Applications

The unique pH-sensitive nature of this compound makes it particularly well-suited for a variety of applications in cell biology and drug development:

-

Antibody Internalization Assays: By conjugating this compound to a monoclonal antibody, researchers can track the binding of the antibody to its cell surface receptor and its subsequent internalization into endosomes. This is a critical assay in the development of antibody-drug conjugates (ADCs), as efficient internalization is required for the delivery of the cytotoxic payload.

-

G Protein-Coupled Receptor (GPCR) Trafficking: this compound is widely used to study the agonist-induced internalization of GPCRs, a key mechanism in signal transduction and receptor desensitization.

-

Phagocytosis and Endocytosis Studies: The dye can be conjugated to particles or other molecules to monitor their uptake by cells through phagocytic or endocytic pathways.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound-NHS ester to an antibody, followed by a general workflow for an antibody internalization assay.

Antibody Labeling with this compound-NHS Ester

This protocol is a synthesis of best practices for labeling antibodies with NHS esters.

Materials:

-

Purified antibody (1-2 mg/mL in an amine-free buffer like PBS)

-

This compound-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris buffer or glycine), it must be dialyzed against PBS before labeling.

-

Adjust the antibody concentration to 1-2 mg/mL in the labeling buffer.

-

-

This compound-NHS Ester Stock Solution Preparation:

-

Allow the vial of this compound-NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound-NHS ester in anhydrous DMSO immediately before use.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound-NHS ester stock solution to achieve a desired molar dye-to-protein ratio (typically between 5:1 and 15:1).

-

Slowly add the calculated volume of the this compound-NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the this compound-labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes to remove the free dye.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for this compound).

-

Store the purified this compound-antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

-

Antibody Internalization Assay Workflow

This is a general workflow for a cell-based antibody internalization assay using a this compound-labeled antibody.

Materials:

-

Cells expressing the target receptor of interest

-

This compound-labeled antibody

-

Cell culture medium

-

Agonist or stimulating agent (if applicable)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding:

-

Seed the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.

-

-

Labeling and Incubation:

-

Incubate the cells with the this compound-labeled antibody in cell culture medium for a specified period (e.g., 30 minutes to several hours) at 37°C.

-

If studying agonist-induced internalization, add the agonist to the medium at the desired concentration.

-

-

Imaging:

-

Without washing the cells, image the plate using a fluorescence microscope or a high-content imaging system equipped with appropriate filters for this compound (Excitation: ~640 nm, Emission: ~670 nm).

-

The appearance of bright fluorescent puncta within the cells indicates the internalization of the this compound-antibody conjugate into acidic endosomes.

-

-

Data Analysis:

-

Quantify the fluorescence intensity per cell or the number of fluorescent puncta per cell to determine the extent of internalization.

-

Compare the results between different experimental conditions (e.g., with and without agonist, different antibody concentrations).

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflow relevant to this compound bioconjugation chemistry.

Caption: GPCR internalization signaling pathway.

Caption: Experimental workflow for antibody internalization assay.

Conclusion

This compound bioconjugation chemistry offers a powerful and elegant solution for the real-time monitoring of cellular internalization events. Its pH-dependent fluorescence provides a high signal-to-noise ratio, making it an invaluable tool for researchers in basic cell biology and for professionals in drug development, particularly in the field of antibody-based therapeutics. By following the detailed protocols and understanding the core principles outlined in this guide, users can effectively employ this compound to gain critical insights into the dynamic processes of receptor trafficking and endocytosis.

References

An In-depth Technical Guide to the Spectral Properties of CypHer5E in Acidic Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of CypHer5E, a pH-sensitive cyanine dye, with a particular focus on its behavior in acidic environments. CypHer5E is an invaluable tool for studying cellular processes that involve changes in pH, such as endocytosis, phagocytosis, and lysosomal activity. Its minimal fluorescence at neutral or basic pH and maximal fluorescence in acidic conditions make it an ideal probe for monitoring the trafficking of molecules into acidic intracellular compartments.[1] This guide will cover the core spectral characteristics of CypHer5E, provide detailed experimental protocols for its use, and present visual workflows for key cellular pathways where it is employed.

Data Presentation: Spectral Properties of CypHer5E

The fluorescence of CypHer5E is highly dependent on the pH of its environment. It is a red-excitable dye that exhibits a significant increase in fluorescence intensity as the pH becomes more acidic.[1] This property is attributed to the protonation of the dye molecule in acidic conditions. The pKa of CypHer5E is approximately 7.3, making it highly responsive to the pH changes that occur during cellular internalization processes, where the pH can drop from the neutral extracellular environment (around pH 7.4) to the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[2][3]

| Spectral Property | Value | pH Condition | Citation |

| Excitation Maximum (λex) | ~647 nm | Acidic | [4] |

| ~643 nm | pH 4.0 | ||

| ~650 nm | Acidic | ||

| Emission Maximum (λem) | ~667 nm | Acidic | |

| ~660 nm | pH 4.0 | ||

| ~670 nm | Acidic | ||

| pKa | ~7.3 | ||

| Molar Extinction Coefficient (ε) | ~40,000 M⁻¹cm⁻¹ | pH 8.3 (at 500 nm) | |

| Not specified | Acidic | ||

| Quantum Yield (Φ) | Not specified | Acidic |

Note: The molar extinction coefficient at the excitation maximum in acidic conditions and the quantum yield at various acidic pH values are not consistently reported in the literature. Researchers are advised to determine these parameters empirically for their specific experimental conditions if precise quantification is required.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CypHer5E.

Labeling of Antibodies with CypHer5E Mono NHS Ester

This protocol is adapted from the manufacturer's instructions for labeling monoclonal antibodies.

Materials:

-

CypHer5E Mono NHS Ester

-

Purified monoclonal antibody (1 mg/mL in a suitable buffer)

-

Phosphate-Buffered Saline (PBS)

-

0.5 M Sodium Carbonate buffer, pH 8.3

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1 mg/mL. If necessary, dialyze the antibody against PBS.

-

Dye Reconstitution: Dissolve the CypHer5E Mono NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the reconstituted CypHer5E solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of CypHer5E in an acidic buffer (e.g., pH 5.0).

-

-

Storage: Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

High-Throughput Phagocytosis Assay

This protocol describes a microscopy-based assay to quantify phagocytosis using CypHer5E-labeled particles.

Materials:

-

Phagocytic cells (e.g., macrophages)

-

CypHer5E-labeled particles (e.g., zymosan or latex beads)

-

Cell culture medium

-

96-well or 384-well imaging plates

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed phagocytic cells into the wells of an imaging plate and allow them to adhere overnight.

-

Particle Preparation: Resuspend the CypHer5E-labeled particles in cell culture medium.

-

Initiation of Phagocytosis: Add the particle suspension to the cells.

-

Incubation: Incubate the plate at 37°C for a desired period (e.g., 1-4 hours) to allow for phagocytosis.

-

Imaging:

-

Acquire images of the cells using a high-content imaging system.

-

Use a filter set appropriate for CypHer5E (e.g., excitation ~640 nm, emission ~670 nm).

-

-

Image Analysis:

-

Use image analysis software to identify and quantify the fluorescent particles within the cells.

-

The total fluorescence intensity per cell or the number of internalized particles per cell can be used as a measure of phagocytosis.

-

Ratiometric Measurement of Intracellular pH

This protocol outlines a general procedure for measuring intracellular pH using CypHer5E, which requires co-loading with a pH-insensitive fluorescent dye for ratiometric analysis.

Materials:

-

CypHer5E-labeled probe (e.g., dextran or antibody)

-

A pH-insensitive fluorescent dye with spectrally distinct properties (e.g., Alexa Fluor 488)

-

Cells of interest

-

Calibration buffers of known pH (e.g., pH 4.0, 5.0, 6.0, 7.0)

-

Ionophores (e.g., nigericin and valinomycin)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Loading: Incubate the cells with both the CypHer5E-labeled probe and the pH-insensitive dye until they are internalized into the desired compartments.

-

Imaging:

-

Acquire images of the cells in two separate channels, one for CypHer5E and one for the pH-insensitive dye.

-

It is crucial to use filter sets that minimize spectral bleed-through between the two channels.

-

-

Calibration Curve Generation:

-

Treat the cells with calibration buffers containing the ionophores nigericin and valinomycin. These ionophores will equilibrate the intracellular pH with the extracellular pH of the buffer.

-

Acquire images of the cells in each calibration buffer.

-

For each cell, calculate the ratio of the fluorescence intensity of CypHer5E to the fluorescence intensity of the pH-insensitive dye.

-

Plot the average intensity ratio against the corresponding pH of the calibration buffer to generate a calibration curve.

-

-

pH Measurement in Experimental Samples:

-

Acquire images of your experimental cells loaded with the two dyes.

-

Calculate the fluorescence intensity ratio for each cell or region of interest.

-

Determine the intracellular pH by interpolating the measured ratios onto the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key cellular pathways and experimental workflows relevant to the use of CypHer5E.

Caption: Receptor-Mediated Endocytosis Pathway.

Caption: Experimental Workflow for a Phagocytosis Assay.

Caption: Workflow for Ratiometric Intracellular pH Measurement.

Conclusion

CypHer5E is a powerful fluorescent probe for investigating cellular processes that involve acidification. Its pH-dependent fluorescence provides a robust signal for monitoring the internalization of molecules and particles into endosomes and lysosomes. While this guide provides a comprehensive overview of its spectral properties and applications, it is important for researchers to empirically determine certain parameters, such as quantum yield and photostability, under their specific experimental conditions to ensure accurate and reproducible results. The detailed protocols and workflows presented here serve as a valuable resource for scientists and drug development professionals seeking to leverage the unique capabilities of CypHer5E in their research.

References

Methodological & Application

CypHer® 5 Antibody Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypHer 5 is a pH-sensitive, red-excitable fluorescent dye designed for labeling antibodies and other proteins. A key feature of this compound is its pH-dependent fluorescence; it is minimally fluorescent at the neutral pH of the cell surface and becomes brightly fluorescent in the acidic environment of endosomes and lysosomes. This property makes this compound an exceptional tool for monitoring the internalization of cell surface receptors. When an antibody labeled with this compound binds to its target receptor on the cell surface and is subsequently internalized, the transition to an acidic intracellular compartment results in a significant increase in fluorescence, providing a robust signal for receptor trafficking studies. This compound is supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the antibody to form a stable covalent bond.

Data Presentation

Table 1: CypHer 5E Mono NHS Ester Specifications

| Property | Value | Reference |

| Excitation Wavelength | ~643 nm | |

| Emission Wavelength | ~660 nm | |

| pKa | 7.3 | |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |

| Molar Extinction Coefficient of Dye (εDYE) | 40,000 M⁻¹ cm⁻¹ at 500 nm |

Table 2: Recommended Starting Conditions for Antibody Labeling

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1 mg/mL | Optimal for labeling reaction. |

| Labeling Buffer | PBS / 0.5 M Sodium Carbonate buffer (9:1, v/v), pH 8.3 | Provides the optimal pH for the NHS ester reaction. |

| Dye:Protein Molar Ratio | 7.0 - 12.0 | This is an optimized range for CypHer5E Anti VSV-G Antibody and serves as a good starting point for other antibodies. |

| Reaction Time | 1 hour | At room temperature, protected from light. |

| Reaction Temperature | Room Temperature |

Experimental Protocols

Antibody Preparation and Purification

It is crucial to use a purified antibody solution free of amine-containing buffers (e.g., Tris) and protein stabilizers (e.g., BSA), as these will compete with the antibody for reaction with the NHS ester.

-

Antibody Purification: If your antibody solution contains interfering substances, it should be purified. This can be achieved by dialysis against PBS or by using a suitable antibody purification kit. For dialysis, dialyze against PBS at room temperature for 4 hours with three buffer changes, or overnight with two buffer changes.

-

Determine Antibody Concentration: After purification, determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, the molar extinction coefficient is 210,000 M⁻¹ cm⁻¹ and the molecular weight is assumed to be 150,000 Da.

CypHer 5E Mono NHS Ester Stock Solution Preparation

Caution: CypHer 5E NHS Ester is light-sensitive; protect from light at all times. It is also moisture-sensitive.

-

Bring the vial of CypHer 5E Mono NHS Ester to room temperature before opening to prevent moisture condensation.

-

Dissolve the entire vial of the dye in sterile, anhydrous dimethyl sulfoxide (DMSO). For a 1 mg pack, use 100 µL of DMSO.

-

Mix well by vortexing or sonicating for a few seconds to ensure the solution is homogeneous. This stock solution should be used immediately.

Antibody Labeling Protocol

-

Dilute the purified antibody to a concentration of 1 mg/mL in the labeling buffer (PBS / 0.5 M Sodium Carbonate buffer, pH 8.3, 9:1 v/v).

-

Calculate the required volume of the CypHer 5E NHS Ester stock solution to achieve the desired dye-to-protein molar ratio (a starting point of 7.0-12.0 is recommended).

-

Add the calculated amount of the dye stock solution to the antibody solution while gently mixing. Avoid foaming of the protein solution.

-

Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle rolling or stirring.

Purification of Labeled Antibody

Unconjugated dye must be removed from the labeled antibody.

-

Dialysis: Dialyze the reaction mixture against PBS overnight at 4°C in the dark.

-

Size Exclusion Chromatography: Alternatively, a desalting column can be used to separate the labeled antibody from the free dye.

Quality Control of Labeled Antibody

1. Determination of Dye-to-Protein (D/P) Ratio:

The D/P ratio is a measure of the number of dye molecules conjugated to each antibody molecule.

-

Dilute a sample of the purified, labeled antibody in labeling buffer so that the absorbance peaks are within the linear range of the spectrophotometer (0.5 to 1.5 AU).

-

Measure the absorbance at 280 nm (A280) and 500 nm (A500).

-

Calculate the D/P ratio using the following formula:

D/P Ratio = (A500 / εDYE) / ((A280 - (A500 * CF)) / εPROTEIN)

Where:

-

A500 is the absorbance of the conjugate at 500 nm.

-

A280 is the absorbance of the conjugate at 280 nm.

-

εDYE is the molar extinction coefficient of CypHer 5E (40,000 M⁻¹ cm⁻¹).

-

εPROTEIN is the molar extinction coefficient of the antibody (e.g., 210,000 M⁻¹ cm⁻¹ for IgG).

-

CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / A500 of dye). This value may be provided by the manufacturer or determined empirically.

-

2. Functional Quality Control:

It is important to verify that the labeled antibody retains its binding activity. This can be assessed by standard immunoassays such as ELISA or flow cytometry, comparing the binding of the labeled antibody to that of the unlabeled antibody.

Storage and Stability of Labeled Antibody

-

Dilute the labeled antibody to a concentration of 0.5 mg/mL in PBS containing 0.1% Bovine Serum Albumin (BSA).

-

If any precipitate is observed, remove it by centrifugation.

-

Dispense the antibody into single-use aliquots to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -15°C to -30°C, protected from light.